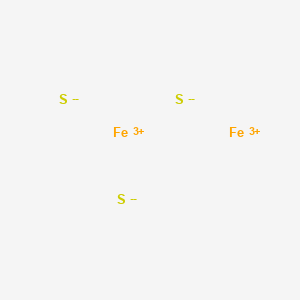
Iron(3+) sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron(3+) sulfide is a member of the class of iron(3+) sulfides that has formula Fe2S3. A black powder, it decomposes at room temperature to give iron(2+) chloride, hydrogen sulfide, and sulfur.
科学的研究の応用
Environmental Applications
Wastewater Treatment
Iron(3+) sulfide plays a significant role in the treatment of wastewater, particularly in the removal of organic pollutants. The compound can facilitate the reduction of ferric ions to ferrous ions, which are then utilized to activate persulfate for the degradation of contaminants. This mechanism enhances the efficiency of pollutant removal processes .
Case Study: Remediation of Organic Pollutants
A study demonstrated that an iron sulfide/persulfate system effectively remediated wastewater containing organic pollutants. The catalytic performance was attributed to the strong reducing capacity of the sulfur compounds present in the iron sulfide layer, which promoted the release of ferrous ions .
Industrial Applications
Production of Steel
In the steel industry, this compound is used as a flux during the smelting process. It helps remove impurities from iron ore, resulting in higher quality steel .
Production of Sulfuric Acid
This compound is also involved in producing sulfuric acid through the decomposition of sulfur compounds. This acid is widely used in fertilizers and other chemical manufacturing processes .
Table 1: Industrial Uses of this compound
| Application | Description |
|---|---|
| Steel Production | Acts as a flux to remove impurities from iron ore |
| Sulfuric Acid Production | Decomposes to produce sulfuric acid |
| Concrete Additive | Used as an aggregate to enhance concrete strength |
Biomedical Applications
Antibacterial Properties
Recent research highlights the antibacterial properties of this compound nanoparticles. These nanoparticles can produce reactive oxygen species (ROS) through Fenton-like reactions, which are effective against various bacterial strains .
Tumor Treatment
This compound has potential applications in cancer therapy due to its ability to generate localized heat upon exposure to alternating magnetic fields, leading to tumor cell destruction .
Biosensing Applications
The unique electronic properties of this compound make it suitable for biosensing applications. Its ability to participate in electron transfer processes allows for sensitive detection of biomolecules .
Table 2: Biomedical Applications of this compound
| Application | Mechanism |
|---|---|
| Antibacterial Therapy | ROS generation via Fenton reactions |
| Tumor Treatment | Heat generation under magnetic field exposure |
| Biosensing | Electron transfer for biomolecule detection |
Challenges and Future Directions
Despite its promising applications, this compound faces challenges such as stability under ambient conditions and scalability for industrial use. Future research should focus on enhancing its stability and exploring new synthesis methods to improve its functionality in various applications.
特性
CAS番号 |
11126-12-8 |
|---|---|
分子式 |
Fe2S3 |
分子量 |
207.9 g/mol |
IUPAC名 |
iron(3+);trisulfide |
InChI |
InChI=1S/2Fe.3S/q2*+3;3*-2 |
InChIキー |
KAEAMHPPLLJBKF-UHFFFAOYSA-N |
SMILES |
[S-2].[S-2].[S-2].[Fe+3].[Fe+3] |
正規SMILES |
[S-2].[S-2].[S-2].[Fe+3].[Fe+3] |
Key on ui other cas no. |
12063-27-3 11126-12-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















